3-(Thiazol-4-yl)propanehydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3OS |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
3-(1,3-thiazol-4-yl)propanehydrazide |
InChI |
InChI=1S/C6H9N3OS/c7-9-6(10)2-1-5-3-11-4-8-5/h3-4H,1-2,7H2,(H,9,10) |
InChI Key |
LVQKJQUQUBXMGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)CCC(=O)NN |
Origin of Product |
United States |
Biological Activities and Mechanistic Investigations of 3 Thiazol 4 Yl Propanehydrazide Derivatives
Anticancer and Antiproliferative Activities
Recent research has highlighted the promise of 3-(thiazol-4-yl)propanehydrazide derivatives as novel anticancer agents. These compounds have demonstrated significant cytotoxic and antiproliferative effects across a range of cancer models, including drug-sensitive and resistant cell lines, as well as more physiologically relevant three-dimensional (3D) culture systems.
In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines
The anticancer potential of this compound derivatives has been assessed against a panel of human cancer cell lines, revealing a spectrum of activity that is often structure-dependent.
A series of novel polysubstituted thiazole (B1198619) derivatives, including carbohydrazides, were synthesized and evaluated for their antiproliferative properties. mdpi.com Notably, certain carbohydrazide (B1668358) derivatives demonstrated significant cytotoxic effects. For instance, in studies involving the human lung adenocarcinoma cell line A549 , carbohydrazide derivatives, particularly those with a hydroxyimino moiety, showed potent cytotoxicity, with some compounds exhibiting IC50 values that surpassed the efficacy of the standard chemotherapeutic agent, cisplatin. nih.gov Specifically, compounds bearing a hydroxyimino functional group displayed the most potent cytotoxicity against A549 cells, with IC50 values of 5.42 µM and 2.47 µM, respectively. nih.gov However, other hydrazide and hydrazone derivatives in the same series showed more limited antiproliferative activity against A549 cells, with viability reductions to 67.1% and 84.0%, respectively. mdpi.com
In the context of small-cell lung carcinoma, carbohydrazide derivatives exhibited potent cytotoxic activity against drug-sensitive H69 cells, reducing cell viability to 27.7%. mdpi.com
The cytotoxic effects of related hydrazide derivatives have also been investigated in other cancer cell lines. For example, a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.govresearchgate.net Generally, these compounds were found to be more cytotoxic against the U-87 glioblastoma cell line than the MDA-MB-231 breast cancer line. nih.govresearchgate.net One of the most active compounds against the U-87 cell line was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, which reduced cell viability to 19.6 ± 1.5%. nih.gov
Furthermore, studies on other hydrazide-hydrazone compounds have shown activity against hepatic cancer HepG2 and colon carcinoma Colo-205 (a cell line related to HCT-116 ) cell lines. acs.org Certain compounds demonstrated IC50 values in the range of 20.5–50.0 μM against these cell lines. acs.org For the HepG2 cell line, some compounds showed IC50 values of 30.5, 35.9, and 20.8 μM after 24 hours of treatment. acs.org
Interactive Table: In Vitro Cytotoxicity of this compound Derivatives and Related Compounds
| Compound Type | Cell Line | Activity | Source |
|---|---|---|---|
| Carbohydrazide Derivatives | A549 (Lung Carcinoma) | Potent cytotoxicity, IC50 values of 5.42 µM and 2.47 µM for specific derivatives. | nih.gov |
| Hydrazide and Hydrazone Derivatives | A549 (Lung Carcinoma) | Reduced viability to 67.1% and 84.0%, respectively. | mdpi.com |
| Carbohydrazide Derivative | H69 (Small-Cell Lung Carcinoma) | Reduced viability to 27.7%. | mdpi.com |
| 3-[(4-methoxyphenyl)amino]propanehydrazide Derivatives | U-87 (Glioblastoma) | More cytotoxic than against MDA-MB-231. One derivative reduced viability to 19.6 ± 1.5%. | nih.govresearchgate.net |
| 3-[(4-methoxyphenyl)amino]propanehydrazide Derivatives | MDA-MB-231 (Breast Cancer) | Less cytotoxic than against U-87. | nih.govresearchgate.net |
| Hydrazide-Hydrazone Compounds | HepG2 (Hepatic Cancer) | IC50 values of 30.5, 35.9, and 20.8 μM for specific derivatives. | acs.org |
| Hydrazide-Hydrazone Compounds | Colo-205 (Colon Carcinoma) | IC50 values in the range of 20.5–50.0 μM. | acs.org |
Efficacy in Drug-Resistant Cancer Models
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). nih.govamegroups.orgnih.gov The efficacy of this compound derivatives has been evaluated in drug-resistant cancer models, with promising results.
The H69AR cell line, a multidrug-resistant variant of the H69 small-cell lung cancer cell line, overexpresses the multidrug resistance-associated protein 1 (MRP1). nih.govamegroups.orgcellosaurus.org In studies evaluating polysubstituted thiazole derivatives, one carbohydrazide compound that was potent against the drug-sensitive H69 cells showed attenuated activity in the resistant H69AR cells, with viability remaining at 48.4%. mdpi.com However, another carbohydrazide derivative displayed a pronounced cytotoxic effect against the drug-resistant H69AR cells, reducing viability to 15.4%. mdpi.com This suggests that specific structural modifications can overcome certain resistance mechanisms. The cytotoxic activity of this particular compound against H69AR cells was found to be significantly greater than that of doxorubicin. mdpi.com The ability of these thiazole derivatives to target both drug-sensitive and drug-resistant lung cancer models highlights their potential as scaffolds for further development. mdpi.com
The development of functional 3D spheroid models of H69AR further aids in screening anti-cancer treatments in a more physiologically relevant context. nih.gov These models have shown retained hyperexpression of the MRP1 efflux transporter gene, making them valuable tools for studying drug resistance. nih.gov
Activity in Three-Dimensional (3D) Cell Culture Models
To better mimic the complex microenvironment of solid tumors, the activity of this compound derivatives has been investigated in 3D cell culture models, such as spheroids. frontiersin.orgactanaturae.runih.govnih.govendocrine-abstracts.org These models provide a more accurate representation of cellular interactions and drug diffusion barriers found in vivo. mdpi.com
In studies using agarose-based A549 spheroids, several 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, including carbohydrazides, effectively induced cell death. mdpi.comresearchgate.net The most pronounced cytotoxic effects in this 3D model were observed with specific carbohydrazide compounds, indicating their potential as promising scaffolds for targeting lung-derived tumors. mdpi.com The transition from 2D monolayer cultures to 3D spheroids allows for a more rigorous evaluation of the therapeutic potential of these compounds. mdpi.com
The use of 3D models is becoming increasingly important in cancer research to bridge the gap between conventional 2D cultures and in vivo settings. nih.govmdpi.com
Molecular Mechanisms of Action in Oncological Contexts
Understanding the molecular mechanisms by which this compound derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Research has pointed towards several key mechanisms, including the induction of apoptosis and the inhibition of tubulin polymerization.
Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. nih.govaging-us.com Several thiazole-based compounds have been shown to exert their anticancer effects by inducing apoptosis. mdpi.com The induction of apoptosis by these compounds can be a key factor in their therapeutic efficacy.
For instance, a series of mdpi.comresearchgate.netthiazolo[4,5-e]isoindoles, which share the thiazole core, were found to cause cell cycle arrest and induce apoptosis in HeLa cells through the mitochondrial pathway. nih.gov This suggests that related thiazole derivatives may also act through similar apoptotic pathways. The induction of apoptosis is a desirable characteristic for anticancer drugs as it leads to the clean removal of cancer cells without inducing an inflammatory response.
The microtubule network, which is composed of tubulin polymers, plays a vital role in cell division, motility, and intracellular transport. nih.gov Disruption of tubulin dynamics is a well-established strategy in cancer therapy. Several thiazole-containing compounds have been identified as inhibitors of tubulin polymerization. mdpi.comnih.govfrontiersin.orgsemanticscholar.orgresearchgate.netnih.gov
Thiazole-based compounds can interfere with microtubule assembly, leading to mitotic arrest and subsequent apoptosis in cancer cells. frontiersin.org For example, a thiazole-naphthalene hybrid was reported to inhibit tubulin polymerization with an IC50 of 3.3 μM, while a thiazole-hydrazone-indole conjugate showed even stronger inhibition with an IC50 of 1.68 μM. frontiersin.org These findings highlight the potential of the thiazole scaffold in designing potent tubulin inhibitors. While direct evidence for this compound itself inhibiting tubulin polymerization is still emerging, the broader class of thiazole derivatives shows significant promise in this area.
Topoisomerase Interference
Thiazole-containing compounds have been identified as potential topoisomerase inhibitors. nih.gov Topoisomerases are crucial enzymes that manage the topological states of DNA, making them a key target in cancer therapy. The interference with topoisomerase activity by certain thiazole derivatives highlights their potential as anticancer agents. nih.gov
Targeted Enzyme Inhibition (e.g., SIRT2, EGFR, DNA Gyrase)
Derivatives of this compound have been investigated for their ability to selectively inhibit various enzymes implicated in disease pathways.
SIRT2 and EGFR: In the context of cancer, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their antiproliferative properties. nih.gov These compounds are considered promising scaffolds for developing novel anticancer candidates that may target enzymes like SIRT2 and EGFR. nih.gov
DNA Gyrase: Bacterial DNA gyrase, an essential enzyme for DNA replication, is a validated target for antibacterial drugs. nih.gov Thiazole derivatives have been identified as inhibitors of DNA gyrase. Specifically, compounds based on the 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole scaffold have shown potent inhibition of E. coli DNA gyrase at the ATP-binding site. nih.govnih.gov Some of these inhibitors also display activity against Staphylococcus aureus DNA gyrase. nih.gov The inhibition of DNA gyrase by thiazole-containing compounds like microcin (B1172335) B17 further underscores the potential of this chemical class in developing new antibiotics. nih.gov
Table 1: Targeted Enzyme Inhibition by Thiazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Enzyme | Organism/Cell Line | Observed Effect |
|---|---|---|---|
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | SIRT2, EGFR | A549 lung cancer cells | Antiproliferative activity |
| 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole derivatives | DNA Gyrase | E. coli, S. aureus | Low nanomolar to micromolar inhibition |
| Microcin B17 and analogs | DNA Gyrase | E. coli | Inhibition of supercoiling activity |
Antimicrobial Properties
Thiazole derivatives have demonstrated significant antibacterial activity against a range of pathogens. mdpi.com
Gram-Positive Bacteria: Novel thiazole derivatives have shown potent and selective bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For some derivatives, the minimum inhibitory concentration (MIC) against MRSA was comparable to that of vancomycin. nih.gov Certain compounds even exhibited profound activity against vancomycin-resistant S. aureus. nih.gov The antibacterial efficacy of these compounds is often influenced by the substituents on the thiazole ring. mdpi.com For instance, a thiazole compound with a naphthoquinone ring showed high antibacterial activity. mdpi.com
Gram-Negative Bacteria: While some thiazole derivatives show broad-spectrum activity, their efficacy against Gram-negative bacteria can be limited due to factors like efflux pump activity or poor cell wall penetration. nih.gov However, specific derivatives have shown promising results against Gram-negative pathogens. nih.gov
Table 2: Antibacterial Activity of Selected Thiazole Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative | Bacterial Strain(s) | Activity |
|---|---|---|
| Novel Thiazole Derivatives | Staphylococcus aureus (including MRSA and vancomycin-resistant strains) | Potent bactericidal activity, MICs as low as 1-2 µg/mL. nih.gov |
| Thiazole with naphthoquinone ring | General antibacterial | High activity. mdpi.com |
| 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole derivatives | Gram-positive strains | Modest antibacterial activity. nih.gov |
Certain this compound derivatives have also been found to possess antifungal properties. nih.gov For example, some derivatives were active against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. nih.gov This suggests that the thiazole scaffold is a promising starting point for the development of new antifungal agents targeting resistant fungal pathogens. nih.govresearchgate.net
The antimicrobial action of thiazole derivatives is attributed to various mechanisms.
Cell Membrane Disruption: Some antimicrobial peptides containing thiazole rings are known to disrupt bacterial cell membranes, leading to cell lysis. frontiersin.org This mechanism involves the interaction of the cationic peptide with the electronegative bacterial cell surface. frontiersin.org
Enzyme Inhibition:
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolic pathway, essential for DNA synthesis. researchgate.net Inhibition of bacterial DHFR is a well-established antimicrobial strategy. nih.govnih.gov Thiazole derivatives have been investigated as potential DHFR inhibitors. researchgate.net
DNA Gyrase: As previously mentioned, the inhibition of DNA gyrase is a key mechanism of antibacterial action for some thiazole derivatives. nih.govnih.gov
Antioxidant Potentials
Several studies have highlighted the antioxidant properties of this compound derivatives. These compounds have been screened for their ability to scavenge free radicals using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.netnih.gov
In one study, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and evaluated for their antioxidant activity. nih.govresearchgate.netnih.gov Notably, some of these compounds exhibited antioxidant activity significantly higher than that of ascorbic acid, a well-known antioxidant. nih.govresearchgate.net For example, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide were found to be approximately 1.4 times more potent than ascorbic acid. nih.govresearchgate.netnih.gov Another study on N'-(4-oxo-4H-chromen-3-yl)methylene propanehydrazide derivatives also demonstrated good antioxidant activity. jrespharm.com The antioxidant potential of these compounds is often attributed to the hydrazone bridge and other structural features. jrespharm.com
Radical Scavenging Activity (e.g., DPPH, ORAC-FL, FRAP Assays)
Derivatives of thiazole and propanehydrazide have demonstrated notable antioxidant properties through various assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the ability of a compound to donate a hydrogen atom or electron to a stable free radical. nih.govnih.gov Other assays such as the Ferric Reducing Antioxidant Power (FRAP), Trolox (B1683679) Equivalent Antioxidant Capacity (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) are also employed to assess antioxidant potential. nih.govku.ac.th
Research on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives revealed significant DPPH radical scavenging activity. nih.gov Similarly, a new series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were evaluated for their antioxidant activities. nih.gov Studies on thiazolo[4,5-b]pyridine (B1357651) derivatives also showed free radical scavenging effects. pensoft.net For instance, the hydrazide of (1-p-tolyl-1H-tetrazol-5-ylsulfanyl)-acetic acid and N'-[2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetyl]-hydrazide showed a lack of activity. pensoft.net In another study, N'-(quinolin-4-ylmethylene)propanehydrazide derivatives were assessed for their antioxidant capacities using DPPH and ORAC-FL assays. researchgate.net
A catechol hydrazinyl-thiazole derivative, specifically (E)-2-(3,4-dihydroxybenzylidene)-1-(4-methylthiazol-2-yl)hydrazin-1-ium chloride (CHT), exhibited potent activity in scavenging ABTS•+, DPPH•, and singlet oxygen (¹O₂). mdpi.com Thiazolin-4-one derivatives have also been evaluated for their antioxidant potential using DPPH and FRAP methods. researchgate.net
Table 1: Radical Scavenging Activity of Selected Thiazole and Propanehydrazide Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Assay | Activity Metric | Result | Source |
|---|---|---|---|---|
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH | Relative Activity | 1.37 times higher than ascorbic acid | nih.gov |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | DPPH | Relative Activity | 1.35 times higher than ascorbic acid | nih.gov |
| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | DPPH | Relative Activity | 1.13 times higher than ascorbic acid | nih.gov |
| Hydrazide of thiazolo[4,5-b]pyridine (Lead compound 1) | DPPH | % Scavenging | 36.14% | pensoft.net |
| Rhodanine derivative of thiazolo[4,5-b]pyridine (Lead compound 3) | DPPH | % Scavenging | 34.24% | pensoft.net |
| (E)-2-(3,4-dihydroxybenzylidene)-1-(4-methylthiazol-2-yl)hydrazin-1-ium chloride (CHT) | ABTS•+ | IC₅₀ | 3.16 times lower than trolox | mdpi.com |
| (E)-2-(3,4-dihydroxybenzylidene)-1-(4-methylthiazol-2-yl)hydrazin-1-ium chloride (CHT) | DPPH• | IC₅₀ | 4.94 times lower than ascorbic acid | mdpi.com |
Comparative Analysis with Established Antioxidants
A crucial aspect of evaluating new antioxidant compounds is comparing their activity to well-established standards like ascorbic acid (Vitamin C), trolox (a water-soluble analog of Vitamin E), and butylated hydroxytoluene (BHT).
Several 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have shown antioxidant activity surpassing that of ascorbic acid. nih.govnih.gov For example, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide were found to be approximately 1.4 times more potent than ascorbic acid in the DPPH assay. nih.govnih.gov
In the case of the catechol hydrazinyl-thiazole derivative CHT, its scavenging activity was significantly stronger than the reference antioxidants. mdpi.com Its IC₅₀ value in the DPPH assay was 4.94-fold lower than that of ascorbic acid and 3.28-fold lower than trolox in the ABTS assay. mdpi.com Furthermore, some thiazolo[4,5-b]pyridine derivatives demonstrated antioxidant activity comparable to ascorbic acid. pensoft.net Certain lead compounds from this class even exceeded the free radical scavenging activity of ascorbic acid. pensoft.net Similarly, select thiazolin-4-one derivatives presented better antiradical activity than ascorbic acid, trolox, and BHT. researchgate.net
Enzyme Inhibition Beyond Antiproliferation
The therapeutic utility of this compound derivatives extends to the inhibition of various enzymes implicated in diseases other than cancer.
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.gov Several thiazole and hydrazide derivatives have been investigated for this purpose.
A series of (thiazol-2-yl)hydrazone derivatives of acetylpyridine were synthesized and tested against human AChE and BChE. tandfonline.com The most potent MAO-B inhibitors from a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazones were also evaluated in silico for their potential to inhibit cholinesterases. nih.gov Further research into thiazole analogs led to the identification of potent anticholinesterase agents. mdpi.com
Hybrid molecules containing both thiazole and pyrazoline scaffolds have been designed and synthesized as cholinesterase inhibitors. turkjps.org For example, 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole was the most effective AChE inhibitor in its series, while the 4-(4-fluorophenyl) analog was the most potent BuChE inhibitor. turkjps.org Benzimidazole-based thiazole hybrids have also shown significant inhibitory potential against both AChE and BuChE, with some analogs being more potent than the standard drug donepezil. nih.gov Additionally, N'-(quinolin-4-ylmethylene)propanehydrazide derivatives have been synthesized and evaluated as cholinesterase inhibitors. researchgate.net
Table 2: Cholinesterase Inhibition by Selected Thiazole and Hydrazide Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Target Enzyme | Inhibition Metric | Result | Source |
|---|---|---|---|---|
| Benzimidazole-thiazole analogs (1-24) | AChE | IC₅₀ Range | 0.10 ± 0.05 to 11.10 ± 0.30 µM | nih.gov |
| Benzimidazole-thiazole analogs (1-24) | BuChE | IC₅₀ Range | 0.20 ± 0.050 to 14.20 ± 0.10 µM | nih.gov |
| 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole | AChE | % Inhibition | 38.5 ± 2.85% | turkjps.org |
| 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)thiazole | BuChE | % Inhibition | 43.02 ± 2.71% | turkjps.org |
| N'-(quinolin-4-ylmethylene)propanehydrazide (4e) | AChE | IC₅₀ | 0.69 µM | researchgate.net |
| N'-(quinolin-4-ylmethylene)propanehydrazide (4e) | BuChE | IC₅₀ | 26.00 µM | researchgate.net |
| N'-(quinolin-4-ylmethylene)propanehydrazide (4h) | BuChE | IC₅₀ | 16.06 µM | researchgate.net |
| Benzothiazolone derivative (M13) | BuChE | IC₅₀ | 1.21 µM | mdpi.com |
Monoamine Oxidase-B (MAO-B) Inhibition by Thiazole Hydrazine (B178648) Derivatives
Selective inhibition of monoamine oxidase-B (MAO-B) is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. nih.govnih.gov A novel scaffold of hydrazothiazoles, combining the hydrazine moiety of iproniazid (B1672159) and the thiazole nucleus, has been designed for this purpose. nih.gov These derivatives were found to be selective hMAO-B inhibitors with IC₅₀ values in the low micromolar to high nanomolar range. nih.gov
Computational studies on 34 hydrazine-linked thiazole derivatives aimed to explore their MAO-B inhibitory potential. worldscientific.com Research on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives also demonstrated that the hydrazothiazole nucleus is an important feature for selective and reversible human MAO-B inhibition. nih.gov Furthermore, (thiazol-2-yl)hydrazone derivatives from acetylpyridines were identified as potent and selective hMAO-B inhibitors, with some showing activity at low nanomolar concentrations. tandfonline.com A review of thiazole and thiazolidine (B150603) derivatives highlighted their role as selective MAO-B inhibitors, with some [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivatives showing IC₅₀ values in the nanomolar range. researchgate.net
Table 3: MAO-B Inhibition by Thiazole Hydrazine Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Target Enzyme | Inhibition Metric | Result | Source |
|---|---|---|---|---|
| Hydrazothiazole derivatives | hMAO-B | IC₅₀ | Low micromolar/high nanomolar range | nih.gov |
| [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivative (Compound 9) | hMAO-B | IC₅₀ | 3.8 ± 0.1 nM | researchgate.net |
| 4-acetylpyridine derivatives | hMAO-B | Activity | Low nanomolar concentrations | tandfonline.com |
| Hydrazine-linked thiazole (T19) | MAO-B | In vitro potential | Highest inhibitory potential in series | worldscientific.com |
| Hydrazothiazole (Compound 15) | hMAO-B | IC₅₀ | 350.0 ± 26.1 nM | researchgate.net |
Cyclooxygenase (COX) Inhibition by Related Scaffolds
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major goal for anti-inflammatory drugs. nih.govaub.edu.lb Thiazole derivatives have been evaluated as inhibitors of both COX-1 and COX-2 isoforms. nih.govaub.edu.lb
In one study, two novel thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (compound 1) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (compound 2), showed potent inhibition of COX-2-dependent prostaglandin (B15479496) E2 production. nih.govaub.edu.lb Compound 1 was a specific inhibitor of COX-1, whereas compound 2 did not affect COX-1. nih.govaub.edu.lb Computational studies have also been employed to design and evaluate thiazole derivatives as COX inhibitors, with some showing high activity and strong binding ability to the enzyme. sciepub.com A series of thiazole carboxamide derivatives were also created and tested for their COX inhibitory effects, with some compounds showing potent activity against both COX-1 and COX-2. acs.org
Table 4: Cyclooxygenase (COX) Inhibition by Thiazole Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Enzyme | Inhibition Metric | Result | Source |
|---|---|---|---|---|
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 1) | COX-2 | IC₅₀ | 9.01 ± 0.01 µM | nih.govaub.edu.lb |
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 1) | COX-1 | IC₅₀ | 5.56 x 10⁻⁸ ± 2.26 x 10⁻⁸ µM | nih.govaub.edu.lb |
| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (Compound 2) | COX-2 | IC₅₀ | 11.65 ± 6.20 µM | nih.govaub.edu.lb |
| Thiazole carboxamide (Compound 2a) | COX-2 | IC₅₀ | 0.958 µM | acs.org |
| Thiazole carboxamide (Compound 2b) | COX-1 | IC₅₀ | 0.239 µM | acs.org |
| Thiazole carboxamide (Compound 2b) | COX-2 | IC₅₀ | 0.191 µM | acs.org |
Metal Chelating Abilities
The ability of compounds to chelate metal ions is a significant therapeutic property, particularly in neurodegenerative diseases where metal dyshomeostasis is a contributing factor. Several studies have investigated the metal-chelating properties of thiazole and propanehydrazide derivatives.
New N'-(benzylidene)propanehydrazides were evaluated for their metal-chelating abilities. dergipark.org.tr In a study on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, tests were performed to determine their chelating properties as part of a multi-target profile evaluation. nih.gov Additionally, N'-(quinolin-4-ylmethylene)propanehydrazide derivatives were screened for their capacity to bind Cu(II), Fe(II), and Zn(II) ions. researchgate.net The ferric ion (Fe³⁺) reducing power, which is a measure of electron-donating capability, is another related antioxidant mechanism that has been studied for these classes of compounds. researchgate.net
Structure Activity Relationship Sar Studies
Elucidation of Key Pharmacophoric Features within the 3-(Thiazol-4-yl)propanehydrazide Scaffold
The this compound scaffold is a composite of several key pharmacophoric features that are crucial for its biological interactions. These include the thiazole (B1198619) ring, the hydrazide moiety, and the propane (B168953) linker. The thiazole ring, a five-membered heterocyclic containing sulfur and nitrogen, is a recognized pharmacophore in numerous bioactive compounds, contributing to a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. nih.govjchemrev.comkuey.net The nitrogen and sulfur atoms within the thiazole ring are capable of forming essential hydrogen bonds and other interactions with biological targets. dergipark.org.tr The hydrazide group (-C(O)NHNH2) is another critical component, known to be a versatile synthon in medicinal chemistry. hygeiajournal.commdpi.com It can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors. dergipark.org.tr Modeling studies have underscored the importance of the hydrazide side chain for the anticancer activity of thiazole derivatives. nih.gov The propane linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target.
Influence of Substituents on Thiazole Ring on Biological Activities
The biological activity of the this compound scaffold can be significantly modulated by introducing various substituents onto the thiazole ring. Studies have shown that the nature and position of these substituents play a pivotal role in determining the potency and selectivity of the compounds.
For instance, in a series of thiazole-based hydrazides, the introduction of a hydroxyl group on an associated phenyl ring or the presence of other heterocyclic moieties was found to enhance antimicrobial activity. nih.gov Specifically, a compound with a bromo substitution at the 5th position and a hydroxyl group at the 2nd position of an attached phenyl ring demonstrated potent antimicrobial properties. nih.gov Conversely, compounds with 4-chloro, 3,4-dimethoxyphenyl, and 3-nitrophenyl groups showed the least activity. nih.gov In the context of antitubercular activity, unsubstituted thiazole moieties were generally more active than their 4,5-dimethylthiazole (B1345194) counterparts. mdpi.com Furthermore, the introduction of a 5-nitro group into the thiazole ring significantly improved antitubercular activity compared to unsubstituted analogs. mdpi.com
In anticancer studies, it was observed that small groups on the thiazole ring were more favorable for anti-non-small cell lung carcinoma (NSCLC) activity than bulky groups. dergipark.org.tr Non-substituted thiazole rings were also found to be more effective than 4-substituted analogs due to their ability to form interactions via the nitrogen and aromatic ring system. dergipark.org.tr However, other research has shown that para-chlorophenyl analogs at the fourth position of the thiazole ring displayed a better anticancer profile than ortho-chlorophenyl analogs. dergipark.org.tr
The following table summarizes the influence of various substituents on the biological activities of thiazole derivatives based on findings from multiple studies.
| Substituent on Thiazole or Associated Ring | Biological Activity | Effect | Reference |
| Hydroxyl group on phenyl ring | Antimicrobial | Enhanced activity | nih.gov |
| Bromo and hydroxyl groups on phenyl ring | Antimicrobial | Enhanced activity | nih.gov |
| 4-Chloro, 3,4-dimethoxy, 3-nitrophenyl | Antimicrobial | Decreased activity | nih.gov |
| Unsubstituted thiazole | Antitubercular | More active | mdpi.com |
| 5-Nitro group | Antitubercular | Significantly improved activity | mdpi.com |
| Small groups | Anticancer (NSCLC) | Favorable | dergipark.org.tr |
| Non-substituted thiazole | Anticancer | More effective | dergipark.org.tr |
| para-Chlorophenyl at 4-position | Anticancer | Better profile than ortho-chloro | dergipark.org.tr |
| 4-Methylthiazole (B1212942) | Antitubercular | Less active than 5-methylthiazole (B1295346) | mdpi.com |
| 5-Methylthiazole | Antitubercular | More active | mdpi.com |
Impact of Hydrazide Modifications and Derived Heterocycles on Activity Profiles
Modifications to the hydrazide moiety of the this compound scaffold, including its conversion into various heterocycles, have a profound impact on the resulting compounds' biological activities. The hydrazide group serves as a versatile linker and a key interaction site, and its alteration can lead to derivatives with enhanced potency and selectivity. hygeiajournal.commdpi.com
Condensation of the hydrazide with various aldehydes to form hydrazones is a common and effective strategy. nih.gov The resulting arylidine derivatives often exhibit significant biological activities. nih.gov For example, the formation of hydrazones from 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide and various aromatic aldehydes yielded compounds with notable anti-inflammatory and antimicrobial properties. nih.govacs.org The nature of the aromatic aldehyde used for condensation plays a crucial role in the final activity. For instance, compounds with heterocyclic rings or hydroxyl-substituted phenyl rings showed better anti-inflammatory and antimicrobial activity compared to those with simple aromatic substituents. nih.govacs.org
Furthermore, the hydrazide can be cyclized to form various five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles. These modifications can lead to compounds with altered electronic and steric properties, influencing their interaction with biological targets. For instance, the conversion of a hydrazide to a 1,3,4-oxadiazole-benzothiazole-pyridine conjugate resulted in promising COX inhibition. nih.gov Similarly, the reaction of hydrazides with thioglycolic or thiolactic acid can yield thiaspiro-decanone derivatives with potent antituberculosis activity. nih.gov
The table below illustrates how different modifications of the hydrazide group and the resulting heterocycles affect the biological activity of thiazole-based compounds.
| Hydrazide Modification / Derived Heterocycle | Resulting Biological Activity | Key Findings | Reference |
| Condensation with aromatic aldehydes (Hydrazone formation) | Anti-inflammatory, Antimicrobial | Activity depends on the aldehyde used; heterocyclic and hydroxyl-substituted phenyl rings are favorable. | nih.govacs.org |
| Cyclization to 1,3,4-Oxadiazole | COX Inhibition | Promising inhibitory activity observed. | nih.gov |
| Reaction with thioglycolic/thiolactic acid (Thiaspiro-decanone formation) | Antituberculosis | Resulted in compounds with high inhibitory activity. | nih.gov |
| Conversion to N-formyl derivative | Varied Biological Activity | A method to obtain target N-formyl-thiazole-carboxylic acid hydrazides. | kuey.net |
| Reaction with isocyanates/isothiocyanates (Semicarbazide/Thiosemicarbazide (B42300) formation) | Varied Biological Activity | Leads to the formation of corresponding semicarbazide (B1199961) and thiosemicarbazide derivatives. | kuey.net |
Stereochemical Considerations and Conformational Dynamics Affecting Biological Interactions
The three-dimensional arrangement of atoms (stereochemistry) and the dynamic shapes (conformational dynamics) of molecules like this compound are critical in determining their interaction with biological targets. wiley.compimunn.ru The inherent flexibility of the propane linker and the hydrazide group allows the molecule to adopt various conformations, and only specific conformations may be able to bind effectively to a receptor or enzyme active site.
The stereochemistry of the hydrazide moiety itself is of particular interest. researchgate.net An exhaustive conformational analysis of model hydrazides has revealed that the NH stretch frequency is highly sensitive to hyperconjugation, which can be used as a probe for the conformation of the neighboring nitrogen atom. researchgate.net This understanding is crucial for characterizing the conformational landscape of more complex hydrazides and how they present themselves for biological interactions.
In the broader context of thiazole-containing bioactive molecules, stereochemistry plays a significant role. For instance, in a study of pyrazole (B372694) carboxamide thiazole derivatives, molecular docking studies revealed specific interactions with amino acid residues of the target enzyme, highlighting the importance of a precise three-dimensional fit. researchgate.net The spatial structure of organic compounds, including the concepts of configuration and conformation, are fundamental to understanding their biological activity. pimunn.ru
While specific stereochemical studies on this compound are not extensively detailed in the provided search results, the general principles of stereochemistry and conformational analysis strongly suggest that these factors would significantly influence its biological profile. The ability of the molecule to adopt a specific, low-energy conformation that complements the binding site of a biological target is a prerequisite for its activity.
Comparative Analysis of Bioactivity with Structural Analogues
To further understand the SAR of this compound, it is insightful to compare its bioactivity with that of its structural analogues. Such comparisons help to identify the most critical structural elements for a particular biological effect.
In a study of thiazole-based hydrazides with anti-inflammatory and antimicrobial activities, compounds were synthesized by condensing 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide with various aromatic aldehydes. nih.gov The resulting Schiff bases were then compared. Compounds containing heterocyclic rings (like furan) or a hydroxyl group on the phenyl ring exhibited better inhibitory activity than those with simple aromatic substituents like 4-chloro or 3-nitrophenyl groups. nih.govacs.org This suggests that the electronic and hydrogen-bonding properties of the substituent at the end of the hydrazide chain are crucial.
Another comparative study focused on antitubercular agents, comparing pyrrole-thiazolidin-4-one hybrids with different substitutions on the thiazole moiety. mdpi.com It was found that compounds with a 5-methylthiazole were more active than their 4-methylthiazole counterparts. mdpi.com This highlights the importance of the substituent's position on the thiazole ring.
Furthermore, a comparison of thiazole derivatives with their oxazole (B20620) counterparts has shown that the thiazole ring's greater π-electron delocalization can influence its biological properties. kuey.net In the context of anticancer agents, a study on imidazo[2,1-b]thiazole (B1210989) derivatives showed that the fusion of an imidazole (B134444) ring to the thiazole core, creating a more rigid and extended aromatic system, was important for activity against EGFR/HER2 kinases and DHFR. nih.gov
The following table provides a comparative overview of the bioactivity of different structural analogues.
| Compound/Analogue Class | Key Structural Difference | Observed Bioactivity | Reference |
| Thiazole-hydrazones with heterocyclic/hydroxyl-phenyl groups | Presence of H-bond donors/heterocycles | Higher anti-inflammatory & antimicrobial activity | nih.govacs.org |
| Thiazole-hydrazones with simple aromatic groups | Lack of H-bond donors | Lower anti-inflammatory & antimicrobial activity | nih.govacs.org |
| 5-Methylthiazole derivatives | Methyl group at position 5 | Higher antitubercular activity | mdpi.com |
| 4-Methylthiazole derivatives | Methyl group at position 4 | Lower antitubercular activity | mdpi.com |
| Imidazo[2,1-b]thiazole derivatives | Fused imidazole ring | Potent anticancer (EGFR/HER2, DHFR inhibition) | nih.gov |
| Simple thiazole derivatives | Single thiazole ring | Varied activities, often serve as a base for more complex structures | jchemrev.comkuey.net |
Computational and in Silico Investigations
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates. For derivatives of 3-(Thiazol-4-yl)propanehydrazide, docking studies have provided critical insights into their binding to various protein targets.
Molecular docking simulations have been performed to predict how thiazole-based compounds, including those with hydrazide and propanehydrazide moieties, bind to the active sites of several key proteins. These studies estimate the binding affinity, often expressed as a docking score in kcal/mol or as an inhibitory concentration (IC₅₀), and reveal the potential binding conformation of the ligand.
SIRT2 (Sirtuin 2): Thiazole (B1198619) derivatives have been identified as inhibitors of SIRT2, a protein deacetylase involved in cancer and neurodegenerative diseases. nih.govsemanticscholar.org Docking studies of thiazole-based compounds against SIRT2 have shown that the thiazole core can establish crucial hydrophobic interactions within the binding pocket. nih.gov For instance, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were investigated, with the most potent compound, derivative 22 , showing binding affinity towards both SIRT2 and EGFR. mdpi.comresearchgate.net Docking scores for SirReal2 analogs, which contain a thiazole ring, have been reported to range from approximately -6.58 kcal/mol to -10.99 kcal/mol. semanticscholar.org
EGFR (Epidermal Growth Factor Receptor): EGFR is a key target in cancer therapy. Novel quinazoline-based thiazole derivatives have been designed as EGFR kinase inhibitors. bwise.kr Docking studies revealed that these compounds fit into the EGFR active site with binding scores comparable to the known inhibitor erlotinib. dovepress.com Specifically, thiazolyl pyrazolines showed docking scores ranging from -10.64 to -11.14 kcal/mol, similar to erlotinib's score of -10.86 kcal/mol. dovepress.com The thiazole ring plays a significant role in anchoring these inhibitors within the binding region. dovepress.com
DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. Thiazole-containing compounds have been investigated as DNA gyrase inhibitors. nih.govresearchgate.net Molecular docking of a 3-(1H-Pyrazol-4-yl)-2-(4-oxo-4,5-dihydrothiazol-2-yl)acrylonitrile derivative revealed a binding energy score of -19.74 Kcal/mol. nih.gov Similarly, propanehydrazide derivatives designed as DNA gyrase inhibitors showed significant docking scores, with one compound achieving a score of -7.73 kcal/mol, surpassing that of ciprofloxacin (B1669076) (-7.29 kcal/mol). researchgate.net
Tubulin: Tubulin is the protein subunit of microtubules, making it a critical target for anticancer drugs. A series of 2,4-disubstituted thiazole derivatives were evaluated as tubulin polymerization inhibitors. nih.gov The most active compounds demonstrated IC₅₀ values for tubulin polymerization inhibition as low as 2.00 ± 0.12 μM, which was more potent than the reference drug combretastatin (B1194345) A-4. nih.gov Docking studies confirmed that these compounds bind to the colchicine (B1669291) binding site of tubulin, with superior binding affinities observed for certain derivatives. nih.govresearchgate.net
Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating Alzheimer's disease. Benzimidazole-based thiazole derivatives have shown potent inhibition of both enzymes, with IC₅₀ values in the micromolar to nanomolar range. nih.gov Docking studies have been used to rationalize the observed activity and to understand the binding interactions with key residues in the active sites of both AChE and BuChE. nih.govsemanticscholar.orgresearchgate.net
MAO-B (Monoamine Oxidase B): MAO-B inhibitors are used in the treatment of Parkinson's disease. Thiazole-hydrazone derivatives have been identified as potent and selective MAO-B inhibitors. researchgate.net One of the most active compounds from a series of [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivatives displayed an IC₅₀ value of 3.8 nM for human MAO-B. researchgate.net Molecular docking has been crucial in understanding the interactions responsible for this high affinity and selectivity. researchgate.netdergipark.org.tr
COX (Cyclooxygenase) Enzymes: COX enzymes are targets for anti-inflammatory drugs. Thiazole derivatives have been evaluated as inhibitors of COX-1 and COX-2. mdpi.com Docking studies of pyrazole-thiazole hybrids into the COX-2 active site showed high docking scores (-12.907) compared to the standard drug celecoxib (B62257) (-9.924), suggesting a strong binding affinity. nih.govresearchgate.net These studies help explain the observed inhibitory potency and selectivity. mdpi.comnih.gov
Table 1: Predicted Binding Affinities of Thiazole Derivatives against Various Protein Targets
| Target Protein | Derivative Class | Predicted Binding Affinity (Docking Score) | Reference |
|---|---|---|---|
| EGFR | Thiazolyl pyrazolines | -10.64 to -11.14 kcal/mol | dovepress.com |
| DNA Gyrase | Quinoxaline-propanehydrazide | -7.73 kcal/mol | researchgate.net |
| DNA Gyrase | Thiazolin-4-one derivative | -19.74 Kcal/mol | nih.gov |
| COX-2 | Pyrazole-thiazole hybrid | -12.907 | nih.gov |
Identification of Key Interacting Residues and Binding Site Characteristics
A primary outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for the stability of the ligand-protein complex.
For example, in the docking of thiazole-sulfonamide derivatives with cholinesterases, specific interactions with key amino acid residues were identified that explain their inhibitory potential. semanticscholar.org In the case of MAO-B, docking studies of (hetero)arylidene-(4-substituted-thiazol-2-yl)hydrazine derivatives showed conventional hydrogen bonds with residues such as Gln206, Tyr435, and Tyr60, which are known to be essential for biological activity. dergipark.org.tr
Similarly, thiazole derivatives targeting DNA gyrase were found to form hydrogen bonds with residues like Trp24 and Ala9. nih.gov For COX-2 inhibitors, docking revealed that the SO₂NH₂ group of pyrazole-thiazole compounds inserts deep into a selective pocket of the enzyme's active site, forming hydrogen bonds with His90, Arg513, and Phe518. nih.gov The thiazole ring itself often engages in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine and tyrosine in various targets, such as SIRT2. nih.gov
Table 2: Key Interacting Residues for Thiazole Derivatives with Target Proteins
| Target Protein | Ligand/Derivative Class | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| MAO-B | (Hetero)arylidene-(thiazol-2-yl)hydrazine | Gln206, Tyr435, Tyr60 | Hydrogen Bond | dergipark.org.tr |
| DNA Gyrase | Thiazolin-4-one derivative | Trp24, Ala9 | Hydrogen Bond | nih.gov |
| COX-2 | Pyrazole-thiazole hybrid | His90, Arg513, Phe518 | Hydrogen Bond | nih.gov |
| SIRT2 | Thiazole-based inhibitors | Phe190, Tyr139 | π–π stacking | semanticscholar.org |
| Cholinesterase | Thiourea derivatives | Trp86, Tyr337 (AChE); Trp82, His438 (BuChE) | Binding Interaction | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds.
Both 2D and 3D-QSAR models have been developed for various series of thiazole derivatives to predict their inhibitory activities. imist.ma A 3D-QSAR study was performed on a series of 44 hydrazine-(4-substituted-thiazol-2-yl) derivatives as MAO-B inhibitors. fabad.org.tr The resulting Comparative Molecular Field Analysis (CoMFA) model showed good statistical reliability (Q² = 0.608, R² = 0.933), indicating a strong predictive capability. fabad.org.tr Similarly, a QSAR study on thiazole-pyrazole hybrids as α-amylase inhibitors used the Monte Carlo optimization method to build robust models for predicting percentage inhibition. nih.gov These models help in understanding the structural requirements for enhanced biological activity.
QSAR models correlate physicochemical properties of molecules, known as molecular descriptors, with their biological activities. In a 2D-QSAR study of thiazole derivatives, descriptors such as J (a topological index), Log P (lipophilicity), NRB (number of rotatable bonds), and MD (molecular density) were found to be important for predicting biological activity. imist.ma The statistical results for the model (R² = 0.80, Q² = 0.63) demonstrated a strong correlation between these descriptors and the observed outcomes. imist.ma 3D-QSAR models, like CoMFA, generate contour maps that visualize the regions around the molecule where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity, providing direct guidance for structural modifications. fabad.org.tr
Molecular Dynamics Simulations to Assess Ligand-Protein Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov MD simulations have been used to validate the results of docking studies for thiazole derivatives.
For instance, MD simulations were performed for 100 nanoseconds on a complex of a thiazole-hydrazine derivative with MAO-B to confirm the stability of the binding predicted by docking. dergipark.org.trfabad.org.tr The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound within the active site. nih.gov Such simulations have confirmed the stability of thiazole derivatives in the active sites of targets like the SARS-CoV-2 main protease, lending further support to their potential as inhibitors. nih.govnih.gov
In Silico Assessment of Pharmacokinetic Relevant Parameters (e.g., Lipophilicity, Polar Surface Area for Blood-Brain Barrier Penetration)
In the contemporary drug discovery landscape, the early-stage evaluation of pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical step to identify promising drug candidates. Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties, guiding the selection and optimization of lead compounds. For this compound and its derivatives, in silico tools are invaluable for assessing key parameters such as lipophilicity, polar surface area (PSA), and their influence on potential blood-brain barrier (BBB) penetration.
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial determinant of a molecule's solubility, permeability, and metabolic stability. mdpi.com Generally, compounds with logP values within a specific range (e.g., -0.7 to +5.0 according to some drug-likeness criteria) are more likely to exhibit favorable pharmacokinetic profiles. mdpi.com The polar surface area (TPSA) is another critical descriptor, representing the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. nih.gov TPSA is strongly correlated with a compound's ability to permeate biological membranes. For oral bioavailability, a TPSA of less than 140 Ų is often considered desirable, while penetration of the blood-brain barrier typically requires a more stringent TPSA of less than 90 Ų. taylorandfrancis.comsrce.hr
Several established guidelines, such as Lipinski's Rule of Five and Veber's Rule, utilize these parameters to predict the "drug-likeness" of a compound. mdpi.comtaylorandfrancis.com These rules provide a framework for assessing the potential of a molecule to be an orally active drug in humans. For instance, Lipinski's rule states that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Da, a logP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. taylorandfrancis.com
While specific experimental data for this compound is not extensively available in the public domain, in silico predictions for this core structure and its hypothetical derivatives can be generated using various computational models. These predictions are instrumental in prioritizing synthetic efforts toward analogues with a higher probability of possessing desirable pharmacokinetic characteristics.
Below is an interactive data table showcasing predicted pharmacokinetic parameters for this compound and a selection of its hypothetical derivatives. These values are illustrative and would typically be calculated using specialized software packages.
| Compound | Hypothetical Substituent (R) | Predicted logP | Predicted TPSA (Ų) | Predicted Molecular Weight (Da) | Predicted BBB Penetration |
|---|---|---|---|---|---|
| This compound | -H | 0.8 | 85.2 | 171.22 | Yes |
| Derivative A | -CH₃ | 1.3 | 85.2 | 185.25 | Yes |
| Derivative B | -C₆H₅ | 2.9 | 85.2 | 247.32 | Yes |
| Derivative C | -Cl | 1.6 | 85.2 | 205.66 | Yes |
| Derivative D | -NO₂ | 0.7 | 131.1 | 216.22 | No |
This data is illustrative and based on general principles of medicinal chemistry. Actual values would require specific computational modeling.
Virtual Screening Approaches for Novel Active Compounds
Virtual screening is a powerful computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This approach significantly reduces the time and cost associated with traditional high-throughput screening. For a scaffold such as this compound, virtual screening can be employed to explore a vast chemical space and discover novel derivatives with enhanced biological activity.
There are two primary categories of virtual screening: ligand-based and structure-based.
Ligand-based virtual screening (LBVS) is utilized when the three-dimensional (3D) structure of the biological target is unknown, but a set of molecules with known activity is available. mdpi.com This method relies on the principle that molecules with similar structures are likely to have similar biological activities. LBVS techniques, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be applied to a database of compounds to identify those that share key chemical features with known active molecules. mdpi.com For instance, a pharmacophore model could be developed based on the essential structural features of a series of active thiazole-containing compounds, and this model would then be used to screen for novel molecules that fit the pharmacophore.
Structure-based virtual screening (SBVS) , on the other hand, is employed when the 3D structure of the target protein has been determined, often through techniques like X-ray crystallography or cryo-electron microscopy. nih.gov Molecular docking is the most common SBVS method, where computational algorithms predict the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein. chemrevlett.com This allows for the screening of vast compound libraries to identify molecules that are predicted to bind with high affinity and specificity. nih.govals-journal.com If a biological target for this compound were identified and its structure elucidated, SBVS could be a potent tool for discovering novel and more potent inhibitors.
The process of virtual screening typically involves several steps:
Library Preparation: A large database of chemical compounds, which can range from commercially available molecules to virtual libraries of synthetically accessible compounds, is prepared for screening. mdpi.com
Target/Ligand Preparation: The 3D structure of the target protein is prepared for docking, or a set of active ligands is used to build a pharmacophore model.
Screening: The compound library is screened using either ligand-based or structure-based methods.
Hit Selection and Prioritization: The results of the screening are ranked based on a scoring function, and the top-ranking compounds (hits) are selected for further investigation. chemrevlett.com
Experimental Validation: The selected hits are then synthesized or acquired and tested experimentally to confirm their biological activity.
Through these in silico approaches, the chemical space around the this compound scaffold can be efficiently explored to identify novel compounds with potentially improved therapeutic properties.
Future Directions and Research Perspectives
Design and Synthesis of Advanced 3-(Thiazol-4-yl)propanehydrazide Hybrids with Multi-Targeting Capabilities
The development of hybrid molecules, which combine two or more pharmacophores in a single chemical entity, is a promising strategy for addressing complex diseases like cancer and neurodegenerative disorders. This approach can lead to compounds with multi-targeting capabilities, potentially offering improved efficacy and a reduced likelihood of drug resistance.
Future research will focus on designing and synthesizing novel hybrids of this compound. This involves covalently linking the core scaffold with other biologically active heterocycles known for their therapeutic properties. For instance, creating hybrids with pyridine, oxadiazole, or triazole moieties could yield compounds with synergistic or additive effects. researchgate.netnih.gov Pyridine-thiazole hybrids, for example, have shown notable anticancer activity. arabjchem.org Similarly, combining the thiazole-hydrazide structure with a thiazolidinedione nucleus, a known pharmacophore in antidiabetic agents, could lead to new treatments for diabetes mellitus. nih.gov
The design of these hybrids will be guided by structure-activity relationship (SAR) studies to optimize the linker and the orientation of the different pharmacophoric units, thereby maximizing their interaction with multiple biological targets.
Exploration of Novel Biological Targets for this compound Derivatives
While the core scaffold has shown promise, its full biological potential remains to be unlocked. Thiazole (B1198619) and hydrazide derivatives are known to exhibit a wide spectrum of pharmacological activities, suggesting that this compound derivatives could interact with a variety of biological targets. nanobioletters.comnih.govnih.gov
Future investigations should aim to screen these derivatives against a diverse panel of targets to uncover novel therapeutic applications. Key areas of exploration include:
Antimicrobial and Antifungal Activity: Given the documented antimicrobial properties of thiazole-containing compounds, new derivatives should be tested against a range of pathogenic bacteria and fungi, including drug-resistant strains. nanobioletters.comnih.gov
Antimalarial Potential: Some thiazole hydrazines have demonstrated moderate to good activity against Plasmodium falciparum, indicating a potential avenue for the development of new antimalarial agents. nanobioletters.com
Anticancer Activity: The cytotoxicity of pyridine-thiazole hybrids against various human carcinoma cell lines, such as breast (MCF-7) and liver (HepG2) cancer, warrants further investigation into their anticancer mechanisms. arabjchem.org
Anti-inflammatory Properties: Pyridine- and thiazole-based hydrazides have shown promising anti-inflammatory activity, suggesting that derivatives of this compound could be developed as novel anti-inflammatory drugs. nih.gov
Antioxidant Effects: The radical scavenging activity observed in some thiazole-hydrazone derivatives indicates their potential use in conditions associated with oxidative stress. nih.gov
Systematic screening and mechanism-of-action studies will be crucial in identifying and validating these novel biological targets.
Development of Innovative Synthetic Methodologies for Enhanced Efficiency and Sustainability
The advancement of synthetic organic chemistry offers opportunities to develop more efficient, cost-effective, and environmentally friendly methods for producing this compound and its derivatives. Traditional synthetic routes can be resource-intensive and generate significant waste.
Future research should focus on "green chemistry" approaches to synthesis. tandfonline.com This includes the development of:
One-Pot, Multi-Component Reactions: These reactions, which allow for the synthesis of complex molecules in a single step from multiple starting materials, can reduce reaction times and simplify purification processes. nanobioletters.com
Eco-Friendly Catalysts: The use of recyclable biocatalysts, such as chitosan-based hydrogels, can lead to higher yields and a more sustainable synthetic process. mdpi.com
Alternative Energy Sources: Employing methods like ultrasonic or microwave irradiation can accelerate reaction rates, often under milder conditions and with improved energy efficiency. mdpi.com
These innovative methodologies will not only make the synthesis of thiazole-hydrazide compounds more sustainable but also facilitate the rapid generation of diverse chemical libraries for biological screening.
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Thiazole-Hydrazide Compounds
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. premierscience.comnih.gov These computational tools can analyze vast datasets to predict the biological activities and physicochemical properties of molecules, thereby reducing the time and cost associated with experimental research. biomedgrid.com
In the context of this compound, AI and ML can be applied in several key areas:
Predictive Modeling: ML algorithms, such as Random Forest (RF) and Support Vector Machines (SVM), can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the bioactivity of novel thiazole-hydrazide derivatives based on their chemical structures, helping to prioritize which compounds to synthesize and test. researchgate.net
Virtual Screening: AI-powered platforms can perform high-throughput virtual screening of large chemical libraries to identify compounds that are likely to bind to a specific biological target. premierscience.comnih.gov This can significantly narrow down the number of candidates for experimental validation.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. biomedgrid.com By learning from existing data on active thiazole-hydrazide compounds, these models can propose novel structures that are optimized for potency, selectivity, and pharmacokinetic properties.
Target Identification: AI tools can analyze biological data to identify and validate new potential drug targets for existing and novel compounds, including those from the thiazole-hydrazide family. premierscience.combiomedgrid.com
By leveraging the power of AI and ML, researchers can navigate the vast chemical space of this compound derivatives more effectively, leading to the faster discovery of next-generation therapeutic agents. etis.ee
Q & A
Q. What are the standard synthetic routes for 3-(Thiazol-4-yl)propanehydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between thiazole-containing precursors and hydrazide derivatives. For example, 3-(2-bromoacetyl) intermediates can react with thiosemicarbazide derivatives under reflux in ethanol, yielding the target compound in 62–87% after purification (e.g., recrystallization from methanol or ether-petroleum ether mixtures) . Optimization includes:
- Catalysis : Adding glacial acetic acid (5 drops) to enhance reaction efficiency .
- Solvent Choice : Absolute ethanol for reflux to improve solubility and reduce side reactions .
- Workup : Precipitation with diethyl ether-petroleum ether to isolate solids, followed by recrystallization for purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm hydrazide NH protons (~8–10 ppm) and thiazole ring carbons (~150–160 ppm) .
- HRMS : High-resolution mass spectrometry for exact mass verification (e.g., [M+H] calculated: 248.1763, observed: 248.1761) .
- X-ray Crystallography : Resolves molecular packing and hydrogen-bonding patterns (e.g., monoclinic space group) .
- Elemental Analysis : Validates purity (C, H, N, S content within ±0.4% of theoretical) .
Q. What in vitro biological assays are commonly used to evaluate this compound derivatives?
- Methodological Answer : Standard assays include:
- Antimicrobial Testing : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC values for HeLa or MCF-7 cells) .
- Enzyme Inhibition : Spectrophotometric assays for acetylcholinesterase or tyrosinase activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies for this compound derivatives?
- Methodological Answer : Discrepancies may arise from:
- Structural Variations : Subtle changes in substituents (e.g., 4-fluorobenzyl vs. 4-methoxy groups) alter pharmacokinetics .
- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to reduce variability .
- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results across labs .
Q. What computational strategies predict the binding modes of this compound with therapeutic targets?
- Methodological Answer : Employ:
- Molecular Docking : Software like AutoDock Vina to model interactions with enzyme active sites (e.g., COX-2 or HDACs) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How can synthetic yields of this compound be improved while minimizing byproducts?
- Methodological Answer : Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yield by 10–15% .
- Catalytic Optimization : Use Amberlyst-15 or nano-catalysts (e.g., FeO@SiO) to enhance regioselectivity .
- Byproduct Analysis : LC-MS monitoring identifies side products (e.g., dimerization), enabling solvent system adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
